(2E)-3-(6-ethoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid
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Overview
Description
3-(6-Ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C14H16O4 and a molecular weight of 248.27 g/mol . This compound is characterized by the presence of a benzopyran ring system, which is a common structural motif in various natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid typically involves the condensation of appropriate starting materials under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial synthesis often employs automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-(6-Ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .
Scientific Research Applications
3-(6-Ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Ethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-8-methoxy-1,3,3-trimethyl-6-nitrospiro 2H-1-benzopyran: This compound has a similar benzopyran ring system but differs in its functional groups and overall structure.
1,3,3-Trimethylindolino-6′-nitro-8′-methoxybenzopyrylspiran: Another compound with a benzopyran core, used in various photochemical applications.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use .
Properties
Molecular Formula |
C14H16O4 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(E)-3-(6-ethoxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C14H16O4/c1-2-17-12-4-5-13-11(8-12)7-10(9-18-13)3-6-14(15)16/h3-6,8,10H,2,7,9H2,1H3,(H,15,16)/b6-3+ |
InChI Key |
PIXSCANZRWFARH-ZZXKWVIFSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)OCC(C2)/C=C/C(=O)O |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OCC(C2)C=CC(=O)O |
Origin of Product |
United States |
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